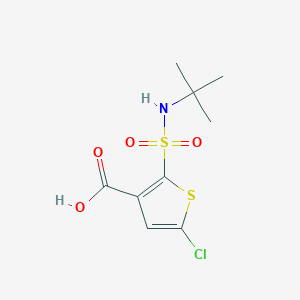![molecular formula C8H5NO2S B3379312 Thieno[2,3-c]pyridine-4-carboxylic acid CAS No. 1554074-84-8](/img/structure/B3379312.png)
Thieno[2,3-c]pyridine-4-carboxylic acid
描述
Thieno[2,3-c]pyridine-4-carboxylic acid is a bicyclic heteroaromatic compound that combines a thiophene ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a scaffold for drug development, particularly in the design of kinase inhibitors .
作用机制
Target of Action
Thieno[2,3-c]pyridine-4-carboxylic acid derivatives have been identified as potent inhibitors of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase that plays a crucial role in regulating the function of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes .
Mode of Action
The thieno[2,3-c]pyridine scaffold interacts with the hinge region of the kinase in a conserved mode . The ring nitrogen acts as a hydrogen bond acceptor, interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . This interaction inhibits the activity of GRK2, thereby modulating the function of GPCRs .
Biochemical Pathways
The inhibition of GRK2 by this compound derivatives affects the downstream signaling pathways of GPCRs . .
Result of Action
The inhibition of GRK2 by this compound derivatives can modulate the function of GPCRs . This modulation can potentially influence a wide range of physiological processes, given the broad role of GPCRs in the body .
生化分析
Biochemical Properties
Thieno[2,3-c]pyridine-4-carboxylic acid interacts with various biomolecules, particularly enzymes such as G protein-coupled receptor kinase 2 (GRK2) . The compound forms secondary interactions with the biological target of interest, with the ring nitrogen acting as a hydrogen bond acceptor interacting with a backbone amide NH-group .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a kinase inhibitor . Kinases are crucial components of cell signaling pathways, and their inhibition can have profound effects on cellular function.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, particularly enzymes . It acts as an ATP-mimetic kinase inhibitor, disrupting the normal function of kinases and leading to changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its interaction with enzymes like GRK2
准备方法
Synthetic Routes and Reaction Conditions
Thieno[2,3-c]pyridine-4-carboxylic acid can be synthesized through various methods. One common approach involves the Pd(dppf)Cl₂-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . Another method includes the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
Thieno[2,3-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different chemical environments.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thieno[2,3-c]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the scaffold .
科学研究应用
Thieno[2,3-c]pyridine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
相似化合物的比较
Similar Compounds
Similar compounds to thieno[2,3-c]pyridine-4-carboxylic acid include:
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Another bicyclic heteroaromatic compound with similar chemical properties.
Thieno[2,3-b]pyridine derivatives: These compounds share the thiophene-pyridine scaffold but differ in the position of fusion.
Uniqueness
This compound is unique due to its specific fusion pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for use as a scaffold in the design of kinase inhibitors and other biologically active molecules .
属性
IUPAC Name |
thieno[2,3-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-3-9-4-7-5(6)1-2-12-7/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBFRQSMINJNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















